molecular formula C₁₇H₂₀N₂O₃ B021173 Nicotine salicylate CAS No. 29790-52-1

Nicotine salicylate

Cat. No.: B021173
CAS No.: 29790-52-1
M. Wt: 300.35 g/mol
InChI Key: AIBWPBUAKCMKNS-PPHPATTJSA-N
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Description

Nicotine salicylate appears as a white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.

Mechanism of Action

Target of Action

Nicotine salicylate, like nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They are located on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . The principal mediator of nicotine dependence is the α4β2 nicotine receptor .

Mode of Action

This compound acts as an agonist at nicotinic acetylcholine receptors . It binds to the interface between two subunits of the receptors, which opens the channel and allows the entry of sodium or calcium . This interaction dramatically stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

This compound affects several biochemical pathways. The jasmonate-responsive ETHYLENE RESPONSE FACTOR (ERF) transcription factors control a series of structural genes of the nicotine pathway, forming a regulon . In addition, nicotine biosynthesis in tobacco involves the up-regulation of defense-related nicotine biosynthesis via the jasmonate signaling pathway .

Pharmacokinetics

Nicotine, in general, is known for its rapid absorption and high bioavailability . It is often used in forms like chewing gum and transdermal patches for the relief of nicotine withdrawal symptoms .

Result of Action

The action of this compound results in two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system . It also leads to the release of acetylcholine, norepinephrine, dopamine, serotonin, vasopressin, beta-endorphin, and ACTH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, when heated to decomposition, nicotine emits very toxic fumes of carbon monoxide and oxides of nitrogen . Furthermore, it’s worth noting that nicotine is highly toxic and combustible .

Properties

IUPAC Name

2-hydroxybenzoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C7H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;8-6-4-2-1-3-5(6)7(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-4,8H,(H,9,10)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWPBUAKCMKNS-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2.C7H6O3, C17H20N2O3
Record name NICOTINE SALICYLATE
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Source PubChem
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DSSTOX Substance ID

DTXSID5075319
Record name Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
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Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nicotine salicylate appears as a white crystalline solid. Combustible. Toxic by inhalation (dust, etc.) and may be toxic by skin absorption. Produces toxic oxides of nitrogen during combustion.
Record name NICOTINE SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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CAS No.

29790-52-1
Record name NICOTINE SALICYLATE
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URL https://cameochemicals.noaa.gov/chemical/1179
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Nicotine salicylate
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Record name Nicotine salicylate
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Record name Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)
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Record name Nicotine salicylate
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Record name NICOTINE SALICYLATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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